N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-proliferative and anti-cancer properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, making it an interesting target for medicinal chemistry research.
Preparation Methods
The synthesis of N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions can yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It inhibits the activity of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) family . By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit anti-cancer properties but have different molecular targets and mechanisms of action.
The uniqueness of N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific inhibitory activity against EGFR tyrosine kinase and its potential for developing targeted cancer therapies .
Properties
Molecular Formula |
C20H19ClN6O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O/c1-28-12-11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-13-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26) |
InChI Key |
GKGLUEXPYWFQHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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